molecular formula C12H17Cl2N3O B3067602 1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride CAS No. 1268983-14-7

1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride

Cat. No.: B3067602
CAS No.: 1268983-14-7
M. Wt: 290.19
InChI Key: CONDOPCXASYLFV-UHFFFAOYSA-N
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Description

Piperidine is a widely used organic compound in the field of chemistry and medicine . Quinoxalin-2(1H)-ones are known for their diverse biological activities and chemical properties . Dihydrochloride is a type of salt that is often used in pharmaceuticals to improve the solubility of other compounds .


Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-component reactions . The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been a focus of recent research, with methods including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of the spiro configuration and the quinoxalin-2(1H)-one component . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving compounds like this can be diverse, depending on the specific functional groups present and the reaction conditions . The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been a focus of recent research .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Piperidine derivatives and quinoxalin-2(1H)-ones are known for their diverse chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been used in the synthesis of novel hybrid spiroheterocycles through multi-component, 1,3-dipolar cycloaddition reactions. These reactions are chemo-, regio-, and stereoselective, producing compounds with potential for further biological evaluation. The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), has been shown to yield excellent results in these syntheses, demonstrating the compound's versatility in organic synthesis (S. Rajesh, B. D. Bala, & S. Perumal, 2012).

Biological Interactions and Potential Therapeutic Applications

Spiro compounds, including those similar to "1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride," have been evaluated as ligands for the nociceptin receptor. Such compounds have shown partial agonistic activity, with some proving to be pure antagonists. This indicates potential therapeutic applications in pain management and other nociceptive disorders (C. Mustazza, A. Borioni, et al., 2006).

Mechanism of Action

Target of Action

It’s known that quinoxalin-2 (1h)-ones, which are structurally related, have diverse biological activities . This suggests that the compound may interact with multiple targets.

Mode of Action

Quinoxalin-2 (1h)-ones have been shown to act as photosensitizers , which means they can absorb light and transfer energy to other molecules. This property could potentially play a role in the compound’s interaction with its targets.

Biochemical Pathways

Quinoxalin-2 (1h)-ones have been involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions could potentially affect various biochemical pathways.

Result of Action

Given the diverse biological activities of quinoxalin-2 (1h)-ones , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

Future research could focus on further exploring the biological activities of compounds like this and developing more efficient synthesis methods . The potential applications in medicine and other fields could also be explored .

Properties

IUPAC Name

spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;;/h1-4,13,15H,5-8H2,(H,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONDOPCXASYLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 2
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 3
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 4
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 5
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 6
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride

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